- Preparation of pyrazolopyridine compounds for the treatment of parasitic diseases, World Intellectual Property Organization, , ,

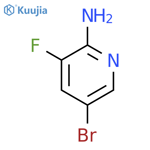

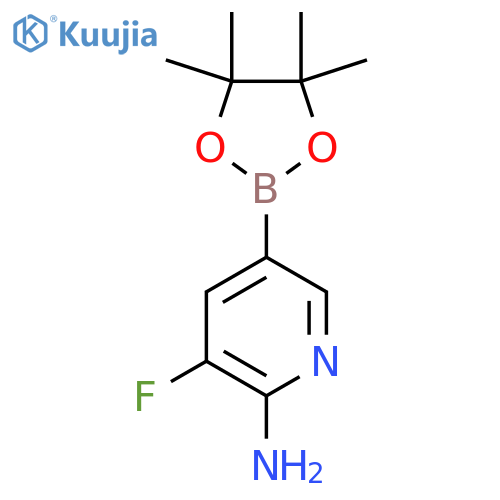

Cas no 944401-75-6 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)

944401-75-6 structure

商品名:3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

CAS番号:944401-75-6

MF:C11H16BFN2O2

メガワット:238.066346168518

MDL:MFCD12923417

CID:1035290

PubChem ID:59252052

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- 2-amino-3-fluoropyridine-5-boronic acid pinacol ester

- 3-Fluoro-2-aminopyridine-5-boronic acid pinacol ester

- 3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamine

- QC-4948

- 6-AMINO-5-FLUOROPYRIDINE-3-BORONIC ACID PINACOL ESTER

- PubChem19612

- OAEDVIUUNHFXLJ-UHFFFAOYSA-N

- STL556466

- BBL102662

- 2-Pyridinamine, 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- MB12183

- FCH2809231

- SY040961

- AX8164858

- ST24042177

- (6-

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine (ACI)

- 2-(2-Amino-3-fluoropyridin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- AKOS016014161

- 944401-75-6

- PS-13074

- MFCD12923417

- Z2044824215

- 3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine

- J-512510

- SCHEMBL2066738

- EN300-6482271

- A850787

- 6-AMINO-5-FLUOROPYRIDINE-3-BORONICACIDPINACOLESTER

- (6-AMINO-5-FLUOROPYRIDIN-3-YL)BORONIC ACID PINACOL ESTER

- CS-0142777

- A1-43085

- 2-AMINO-3-FLUORO PYRIDINE-5-BORONIC ACID PINACOL ESTER

- DTXSID70731359

- 3-FLUORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-PYRIDINAMINE

-

- MDL: MFCD12923417

- インチ: 1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3,(H2,14,15)

- InChIKey: OAEDVIUUNHFXLJ-UHFFFAOYSA-N

- ほほえんだ: FC1=C(N)N=CC(B2OC(C)(C)C(C)(C)O2)=C1

計算された属性

- せいみつぶんしりょう: 238.12900

- どういたいしつりょう: 238.1288861g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.4

じっけんとくせい

- 密度みつど: 1.15

- ふってん: 335 ºC

- フラッシュポイント: 157 ºC

- PSA: 57.37000

- LogP: 1.68330

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine セキュリティ情報

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6482271-0.5g |

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

944401-75-6 | 95.0% | 0.5g |

$148.0 | 2025-03-15 | |

| Enamine | EN300-6482271-1.0g |

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

944401-75-6 | 95.0% | 1.0g |

$190.0 | 2025-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10518-250MG |

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

944401-75-6 | 95% | 250MG |

¥ 1,320.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D695813-0.25g |

6-Amino-5-fluoropyridine-3-boronic Acid Pinacol Ester |

944401-75-6 | 97% | 0.25g |

$100 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10518-500MG |

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

944401-75-6 | 95% | 500MG |

¥ 2,778.00 | 2023-03-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06745-5g |

6-Amino-5-fluoropyridine-3-boronic Acid Pinacol Ester |

944401-75-6 | 97% | 5g |

¥17259.0 | 2023-09-05 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A914445-250mg |

6-Amino-5-fluoropyridine-3-boronic Acid Pinacol Ester |

944401-75-6 | 95% | 250mg |

¥1,512.00 | 2022-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06745-250mg |

6-Amino-5-fluoropyridine-3-boronic Acid Pinacol Ester |

944401-75-6 | 97% | 250mg |

¥994.0 | 2024-07-18 | |

| Enamine | EN300-6482271-0.25g |

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

944401-75-6 | 95.0% | 0.25g |

$94.0 | 2025-03-15 | |

| Alichem | A029193730-250mg |

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

944401-75-6 | 95% | 250mg |

$399.36 | 2023-08-31 |

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 85 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C

リファレンス

- Preparation of spiro compounds as Map4K1 inhibitors, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, rt → 100 °C

リファレンス

- Preparation of imidazolopyridines and -pyrimidines as tricyclic DLK inhibitors and uses thereof, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, rt → 100 °C

リファレンス

- Preparation of pyrazolylpyridinamine derivatives for use as DLK inhibitors, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 17 h, rt → 90 °C

リファレンス

- Small molecule compound as efficient and specific JAK kinase inhibitor, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Isopropanol ; 30 min, 195 °C

1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 15 h, 90 °C

1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 15 h, 90 °C

リファレンス

- 1H-Imidazo[4,5-c]quinolinone compounds as protein kinase inhibitors and their preparation and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Raw materials

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Preparation Products

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

944401-75-6 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine) 関連製品

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944401-75-6)3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

清らかである:99%

はかる:1g

価格 ($):293.0